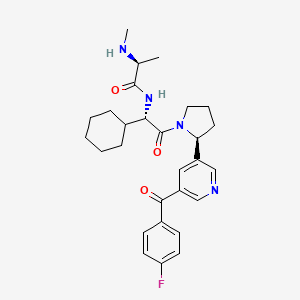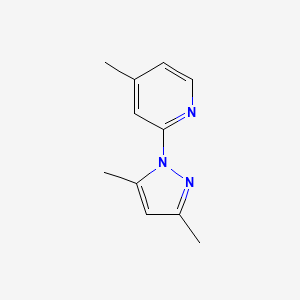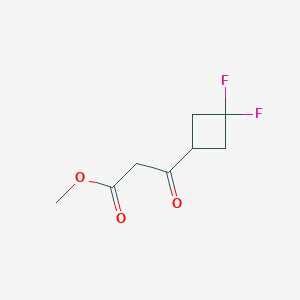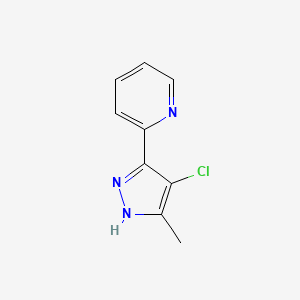![molecular formula C9H10BNO4 B1457113 3,3-Dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266084-47-2](/img/structure/B1457113.png)
3,3-Dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Übersicht
Beschreibung
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C9H10BNO4 and its molecular weight is 206.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Benzoxaborole, einschließlich unserer Verbindung von Interesse, wurden für ihre antimikrobiellen Eigenschaften erkannt. Sie wurden gegen verschiedene Bakterienstämme wie Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli und Pilzarten wie Candida albicans, Aspergillus niger und Aspergillus clavatus getestet. Die Nitrogruppe und die Oxaborol-Einheit spielen eine entscheidende Rolle für die Fähigkeit der Verbindung, die Synthese der bakteriellen Zellwand zu hemmen und Stoffwechselprozesse zu stören .
Entwicklung von Antimykotika
Die Benzoxaborol-Struktur ist ein wichtiges Grundgerüst bei der Entwicklung von Antimykotika. Ein bemerkenswertes Beispiel ist die Entdeckung eines borhaltigen Antimykotikums, 5-Fluor-1,3-dihydro-1-hydroxy-2,1-benzoxaborol (AN2690), das zur Behandlung von Onychomykose, einer häufigen Nagelinfektion, die durch Pilze verursacht wird, wirksam ist .
Entzündungshemmende und Psoriasisbehandlung
Benzoxaborole wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Ein Derivat, AN2728, hat sich als vielversprechende topische Behandlung für Psoriasis und atopische Dermatitis erwiesen. Der Wirkmechanismus der Verbindung beinhaltet die Hemmung spezifischer Enzyme, die zur Entzündungsreaktion beitragen .
Antivirale Forschung
Das strukturelle Motiv von Benzoxaborolen wurde für antivirale Anwendungen untersucht. Ihre Fähigkeit, die Virusreplikation durch Hemmung essentieller Enzyme zu stören, macht sie zu Kandidaten für die Behandlung verschiedener Virusinfektionen .
Krebsforschung
Benzoxaborole wurden auf ihren potenziellen Einsatz in der Krebstherapie untersucht. Ihre Wechselwirkung mit biologischen Makromolekülen kann zur Hemmung des Wachstums und der Proliferation von Krebszellen führen. Insbesondere die Nitrogruppe kann modifiziert werden, um die Zytotoxizität gegenüber Krebszellen zu erhöhen .
Materialwissenschaften
Über biomedizinische Anwendungen hinaus wurden Benzoxaborole in den Materialwissenschaften eingesetzt. Ihre einzigartige chemische Struktur trägt zur Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften bei, die in organischen Dünnschichttransistoren (OTFTs) und anderen elektronischen Geräten verwendet werden können .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit significant antiproliferative activity against various tumor cells .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets and induce changes such as cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to down-regulate the expression levels of cyclin a1, cyclin e, and cdk1, and up-regulate the expression levels of p21, bax, cleaved-caspase-7, cleaved-caspase-8, and cleaved parp1 . These changes suggest that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been reported to inhibit the colony formation, migration, and invasion of a549 cells .
Biochemische Analyse
Biochemical Properties
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. This compound has been shown to interact with phosphodiesterase enzymes, inhibiting their activity and thereby affecting the levels of cyclic AMP (cAMP) within cells . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell signaling pathways by modulating the activity of enzymes such as phosphodiesterases, leading to changes in cAMP levels . These changes can impact gene expression, cellular metabolism, and overall cell function. For example, the inhibition of phosphodiesterase activity by this compound can result in reduced production of pro-inflammatory cytokines, thereby affecting immune responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boron atom forms stable complexes with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or activation of their activity . This interaction can result in changes in gene expression and enzyme activity, ultimately influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as reduced inflammation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with phosphodiesterases and other enzymes can influence the breakdown and synthesis of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function. The compound’s ability to penetrate cell membranes and reach target sites is essential for its effectiveness in biochemical and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRAMHQIFHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
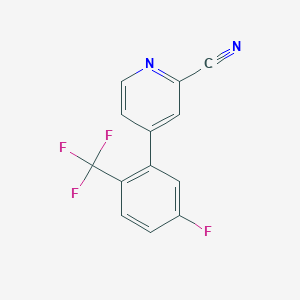
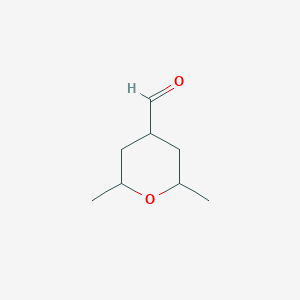
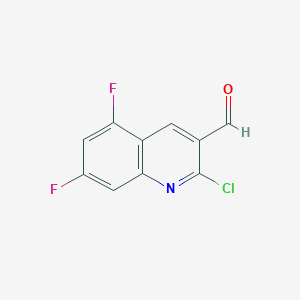
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
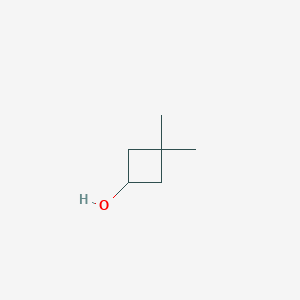
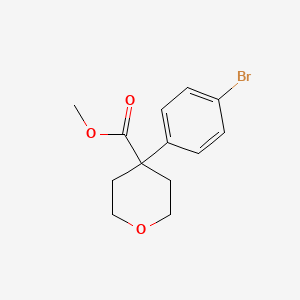

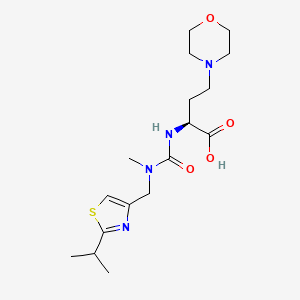
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)
